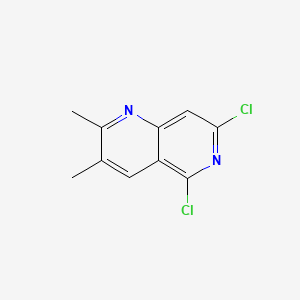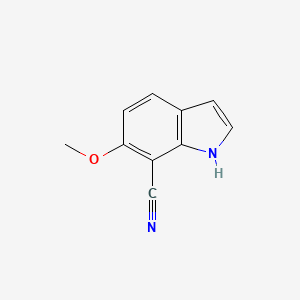![molecular formula C14H19N3O3 B13936726 4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane is a heterocyclic compound that contains both pyridine and oxazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of a pyridine derivative followed by the introduction of the isopropenyl and methyl groups. The final step involves the formation of the oxazepane ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The isopropenyl group can be hydrogenated to form an isopropyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrogenation of the isopropenyl group yields an isopropyl group.
Scientific Research Applications
4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the oxazepane ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane: shares structural similarities with other pyridine and oxazepane derivatives.
Pyridine derivatives: Compounds like 4-methyl-5-nitropyridine exhibit similar reactivity due to the presence of the nitro group.
Oxazepane derivatives: Compounds containing the oxazepane ring, such as 1,4-oxazepane, share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(4-methyl-5-nitro-6-prop-1-en-2-ylpyridin-2-yl)-1,4-oxazepane |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)13-14(17(18)19)11(3)9-12(15-13)16-5-4-7-20-8-6-16/h9H,1,4-8H2,2-3H3 |
InChI Key |
LATCGJBHBIGWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C(=C)C)N2CCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


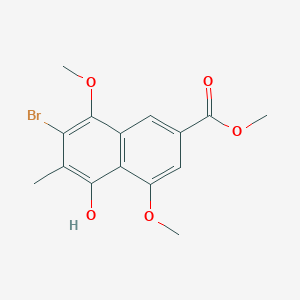
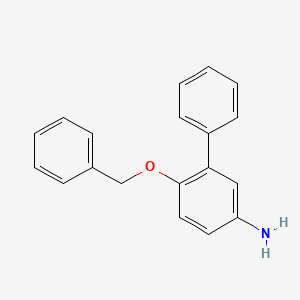
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)

![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
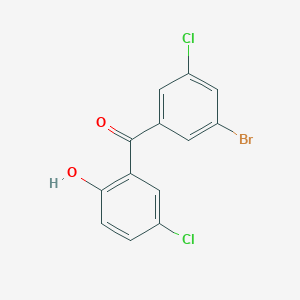
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
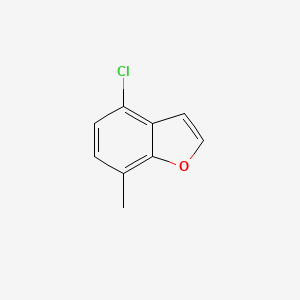

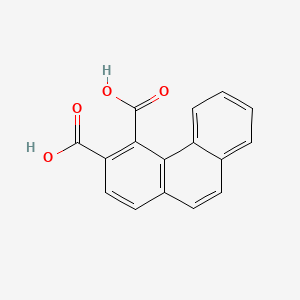
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
